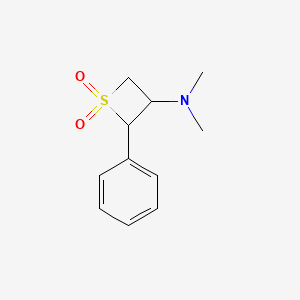
1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C11H12BrNO3. It is a brominated aromatic compound that features a cyclopropylmethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemical research and industrial applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene typically involves a multi-step process. One common method includes the bromination of a precursor compound, such as 2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents is also considered in industrial settings to minimize hazardous waste and improve sustainability .
化学反応の分析
Types of Reactions: 1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 2-(cyclopropylmethoxy)-4-methyl-5-aminobenzene.
Oxidation: Formation of 2-(cyclopropylmethoxy)-4-carboxy-5-nitrobenzene.
科学的研究の応用
1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
作用機序
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
類似化合物との比較
- 1-Bromo-2-(cyclopropylmethoxy)benzene
- 1-Bromo-2-(cyclopropylmethoxy)-4-methoxy-5-methylbenzene
- 1-Bromo-2-(cyclopropylmethoxy)-3-methoxy-4-methylbenzene
Uniqueness: 1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene is unique due to the presence of both a nitro group and a cyclopropylmethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group enhances its electron-withdrawing properties, while the cyclopropylmethoxy group introduces steric hindrance and influences the compound’s overall conformation .
特性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC名 |
1-bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C11H12BrNO3/c1-7-4-11(16-6-8-2-3-8)9(12)5-10(7)13(14)15/h4-5,8H,2-3,6H2,1H3 |
InChIキー |
WDSNRIJYVQUGEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


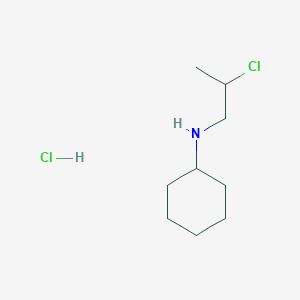
![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
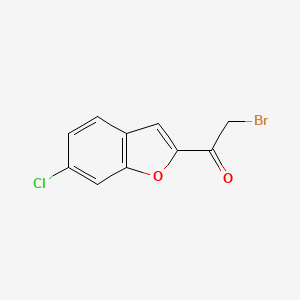

![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
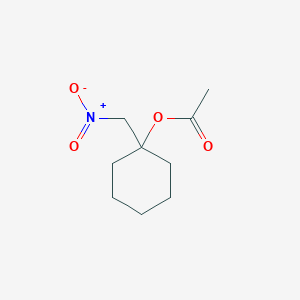
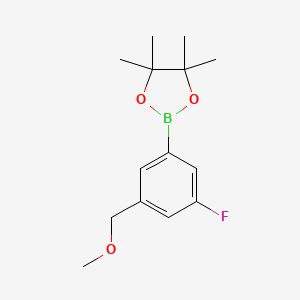
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)


![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
